![molecular formula C13H9NOS B578580 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol CAS No. 1261973-39-0](/img/structure/B578580.png)
2-(Benzo[b]thiophen-2-yl)pyridin-3-ol
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Overview
Description
2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a heterocyclic compound with the empirical formula C13H9NS . It is a solid substance with a molecular weight of 211.28 . The compound is also known by the synonym 2-(Benzo[b]thiophen-2-yl)pyridine .
Synthesis Analysis
The synthesis of this compound and related compounds has been reported in the literature . For instance, 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds were prepared and fully characterized by multinuclear NMR spectroscopy and elemental analysis . The solid-state structure of one of the compounds was determined by single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[b]thiophene moiety attached to a pyridine ring . The compound’s structure can be represented by the SMILES stringc1ccc(nc1)-c2cc3ccccc3s2
. Chemical Reactions Analysis
The compound exhibits major absorption bands that were assigned to π–π* transitions involving the pyridine and benzo[b]thiophene moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups . Furthermore, the chelated compounds exhibited dominant low-energy absorption bands resulting from the reinforcement of ICT transitions that correspond to the o-carborane moieties through the restriction of aromatic-ring free rotation .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 123-127 °C . The compound has a molecular weight of 211.28 .Scientific Research Applications
Heterocyclic Synthesis
The compound 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol serves as a versatile reagent in the synthesis of novel heterocyclic systems, such as the creation of 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], indicating its utility in developing new chemical entities with potential applications across various scientific fields (Cekavicus et al., 2008).
Organic Light-Emitting Diodes (OLEDs)
The synthesis and characterization of iridium(III) complexes containing 2-benzo[b]thiophen-2-yl-pyridine based ligands demonstrate their significance in tuning optical properties for OLED applications. These complexes show promise for red emission tuning, which is crucial for the development of OLEDs with improved performance and efficiency (Xu et al., 2007).
Catalysis and Polymerization
This compound derivatives have been explored as ligands in cobalt(II) complexes, demonstrating their effectiveness in catalyzing the oligomerization of ethylene to linear α-olefins. This application showcases the potential of these compounds in industrial catalysis and polymer production, contributing to the development of new materials and chemicals (Bianchini et al., 2004).
Fluorescent Probes and Photophysics
The compound and its derivatives have been utilized in the synthesis of fluorescent benzofuro[2,3-c]pyridines through palladium-catalyzed heteroaromatic C–H addition and sequential tandem cyclization. These synthesized compounds exhibit potential as ratiometric fluorescent probes for mercury ions, indicating their utility in environmental sensing and biological imaging applications (Xiong et al., 2020).
Mechanism of Action
While the specific mechanism of action of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is not mentioned in the search results, the compound’s photophysical properties have been studied . The compound did not exhibit photoluminescence emissions in toluene at 298 K, but showed emissions at around 450 nm in solution at 77 K, invoked by radiative ICT transitions .
Safety and Hazards
Future Directions
The photophysical results for these o-carboranyl compounds reveal that the planarities of the aryl groups appended to the o-carborane decisively affect the efficiency of radiative decay based on ICT involving the o-carborane . This suggests potential future directions for research into the properties and applications of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol and related compounds.
properties
IUPAC Name |
2-(1-benzothiophen-2-yl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-3-7-14-13(10)12-8-9-4-1-2-6-11(9)16-12/h1-8,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDYHYKUILJHAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682901 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-39-0 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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